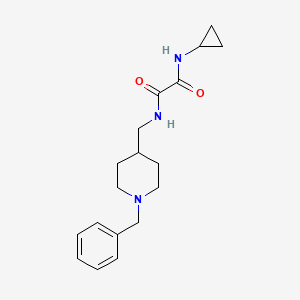

N1-((1-benzylpiperidin-4-yl)methyl)-N2-cyclopropyloxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For example, a study into new Fentanyl-derived opioid compounds synthesized a compound with a similar structure . The starting material was characterized by NMR spectroscopy and single-crystal X-ray diffraction .

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using single-crystal X-ray diffraction . The crystal structure was found to be monoclinic Cc with specific unit cell parameters . The compound crystallized with four crystallographically unique molecules in the asymmetric unit .

Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported . For example, the density, boiling point, molecular formula, molecular weight, flash point, and other properties have been provided .

Scientific Research Applications

Antitumor and Antiproliferative Applications

Research on similar compounds has shown potential antitumor and antiproliferative activities. For example, derivatives of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides have demonstrated inhibitors of cancer cell growth. This suggests that related compounds, including N1-((1-benzylpiperidin-4-yl)methyl)-N2-cyclopropyloxalamide, could have applications in cancer research, specifically in the development of new antitumor agents (Stefely et al., 2010).

Neuroprotective Effects

Some compounds in this chemical family have shown neuroprotective effects, which could be relevant for the treatment of neurodegenerative diseases. For instance, ASS234, a compound with a benzylpiperidine structure, was found to inhibit in vitro β-amyloid aggregation and showed antioxidant properties, suggesting potential applications in Alzheimer’s disease therapy (Ramos et al., 2016).

Sigma Receptor Ligands

Compounds with benzylpiperidine moieties have been identified as sigma receptor ligands with potential therapeutic applications. They have been explored for their ability to modulate tissue transglutaminase (TG-2) expression in primary astroglial cell cultures, which could have implications for the treatment of various central nervous system disorders (Prezzavento et al., 2007).

Antimicrobial and Cytotoxic Activity

Research on azetidine-2-one derivatives of 1H-benzimidazole, which share structural similarities with this compound, has shown antimicrobial and cytotoxic activity. These findings indicate potential applications in the development of new antimicrobial agents and in cytotoxicity studies for cancer research (Noolvi et al., 2014).

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds have been known to interact with acetylcholinesterase . Acetylcholinesterase plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine, which is involved in transmitting signals across nerve synapses.

Mode of Action

This could enhance the transmission of signals across nerve synapses .

Biochemical Pathways

The downstream effects could include enhanced nerve signal transmission .

Result of Action

If it acts on acetylcholinesterase, it could lead to an increase in acetylcholine levels, enhancing the transmission of signals across nerve synapses .

Action Environment

Factors such as temperature, ph, and the presence of other substances could potentially influence its action .

Properties

IUPAC Name |

N-[(1-benzylpiperidin-4-yl)methyl]-N'-cyclopropyloxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O2/c22-17(18(23)20-16-6-7-16)19-12-14-8-10-21(11-9-14)13-15-4-2-1-3-5-15/h1-5,14,16H,6-13H2,(H,19,22)(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBVNTALRYTZHPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C(=O)NCC2CCN(CC2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-butyl-4-chloro-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2605189.png)

![4-(2,4-Dichlorophenoxy)-3-methylisoxazolo[5,4-d]pyrimidine](/img/structure/B2605205.png)